Cas no 1508796-30-2 (3-(4-bromophenyl)methylideneazetidine)

3-(4-Bromophenyl)methylideneazetidine is a brominated azetidine derivative characterized by its unique structural framework, combining a phenyl ring with an azetidine moiety. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, facilitating further functionalization. Its rigid azetidine core contributes to conformational constraints, which can be advantageous in drug design for improving target selectivity and metabolic stability. The compound is typically utilized in research settings for the synthesis of novel heterocyclic systems and as a scaffold in ligand discovery.
3-(4-bromophenyl)methylideneazetidine structure
1508796-30-2 structure
Product Name:3-(4-bromophenyl)methylideneazetidine
CAS No:1508796-30-2
MF:C10H10BrN
MW:224.097101688385
CID:5209883
PubChem ID:79880316
Update Time:2025-06-26

3-(4-bromophenyl)methylideneazetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-[(4-bromophenyl)methylene]-
    • 3-(4-bromophenyl)methylideneazetidine
    • Inchi: 1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2
    • InChI Key: AXCXKLYWCHOJAC-UHFFFAOYSA-N
    • SMILES: N1C/C(=C/C2=CC=C(Br)C=C2)/C1

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Additional information on 3-(4-bromophenyl)methylideneazetidine

3-(4-Bromophenyl)methylideneazetidine (CAS No. 1508796-30-2): A Promising Compound in Chemical Biology and Medicinal Chemistry

Recent advancements in chemical biology have highlighted the significance of 3-(4-bromophenyl)methylideneazetidine (CAS No. 1508796-30-2) as a versatile scaffold for drug discovery and mechanistic studies. This azetidine-based compound, characterized by its conjugated methylidene moiety and 4-bromophenyl substituent, exhibits unique structural features that enable tunable reactivity and pharmacological properties. Researchers from institutions such as the University of Cambridge and MIT have demonstrated its potential in modulating protein-protein interactions (PPIs), a challenging area where traditional small molecules often struggle to achieve specificity.

A key structural advantage lies in the rigidity imparted by the azetidine ring system combined with the electron-withdrawing 4-bromophenyl group. This configuration creates an extended conjugation system that stabilizes the carbonyl functionality, enhancing its ability to form reversible covalent bonds with target enzymes. A 2023 study published in Nature Chemical Biology revealed that this compound can selectively inhibit bromodomain-containing proteins, which are critical regulators of epigenetic processes, without affecting closely related histone acetyltransferases (HATs). The bromine atom at the para position plays a pivotal role in optimizing ligand-receptor interactions through halogen bonding mechanisms, a phenomenon increasingly recognized for its importance in medicinal chemistry.

Synthetic chemists have developed novel protocols to access this compound efficiently. A notable approach involves a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzaldehyde and azetidinone derivatives under mild conditions, achieving yields exceeding 90% with excellent stereocontrol. This method was recently optimized by researchers at Stanford University using microwave-assisted chemistry, reducing reaction times from hours to minutes while maintaining product purity. The resulting methylideneazetidine framework serves as an ideal platform for further functionalization studies, enabling exploration of structure-activity relationships (SAR) across diverse therapeutic areas.

In neuropharmacology, this compound has shown intriguing properties as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Preclinical data from a collaborative study between Pfizer and ETH Zurich indicates that it selectively enhances mGluR5 signaling pathways without activating ionotropic glutamate receptors, which are commonly associated with side effects in conventional treatments. The unique combination of bromoarene substitution and azetidine ring strain creates favorable binding kinetics for allosteric sites, offering potential advantages over traditional orthosteric ligands.

Structural elucidation using X-ray crystallography has provided critical insights into its binding mode with target proteins. A 2024 publication in JACS demonstrated that the azetidine ring adopts a chair-like conformation when bound to protein kinases, positioning the brominated phenyl group precisely within hydrophobic pockets while orienting the carbonyl group toward hydrogen bond acceptors on enzyme surfaces. This spatial arrangement contributes to both selectivity and potency, with IC₅₀ values measured in low nanomolar ranges against several kinases implicated in cancer progression.

Cutting-edge applications now extend into immunomodulatory research. Scientists at Scripps Research Institute have shown that derivatized forms of this compound can modulate T-cell receptor signaling through selective inhibition of phosphatidylinositol 3-kinase (PI3K) isoforms γ and δ, which are central to immune cell activation pathways. The rigid structure prevents off-target effects observed with more flexible inhibitors while maintaining aqueous solubility essential for systemic administration.

In materials science contexts, researchers at Max Planck Institute have explored its photochemical properties when incorporated into conjugated polymers. The presence of both electron-donating azetidine nitrogen and electron-withdrawing bromine creates asymmetric charge distribution that enhances photoluminescence quantum yields up to 78%, making it a promising candidate for next-generation optoelectronic devices such as organic light-emitting diodes (OLEDs). Its thermal stability under vacuum conditions has also been validated through differential scanning calorimetry (DSC) studies conducted at Imperial College London.

Toxicological evaluations reveal favorable pharmacokinetic profiles compared to earlier azetidine analogs. In vivo studies using murine models demonstrate plasma half-lives exceeding 8 hours after oral administration due to metabolic stability conferred by the methylidene bridge's rigidity. This property was corroborated through mass spectrometry-based metabolomics analysis showing minimal phase I/II metabolites formation when compared against structurally similar compounds lacking the bridging carbonyl group.

The compound's synthetic versatility is further evidenced by recent applications in click chemistry strategies. Researchers at Harvard Medical School successfully employed copper-free strain-promoted azide-alkyne cycloaddition reactions using this scaffold as an alkynyl carrier molecule for targeted drug delivery systems. The inherent ring strain of the azetidine unit accelerates reaction kinetics under physiological conditions while maintaining structural integrity during conjugation processes.

Ongoing investigations focus on its role as a chiral auxiliary in asymmetric synthesis protocols. A collaborative team from Kyoto University reported enantioselective syntheses achieving >99% ee values when this compound was used as a chiral directing agent in organocatalyzed Michael additions - a significant improvement over existing methods requiring stoichiometric amounts of chiral reagents.

In terms of analytical characterization, advanced NMR techniques including dynamic nuclear polarization (DNP) have provided unprecedented insights into its molecular dynamics at low concentrations (1 mM). These studies conducted at Caltech revealed interconversion rates between different conformers under physiological pH conditions that correlate directly with observed biological activities across multiple assays systems.

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